Product packaging for 5-(Aminomethyl)-1,2-oxazole-3-carbonitrile(Cat. No.:)

5-(Aminomethyl)-1,2-oxazole-3-carbonitrile

Cat. No.: B11728855
M. Wt: 123.11 g/mol
InChI Key: KSWDFPIZFGMYJE-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-1,2-oxazole-3-carbonitrile (CAS 2090180-88-2) is a high-value heterocyclic compound that serves as a versatile building block in synthetic and medicinal chemistry . Its structure features an isoxazole core functionalized with both an aminomethyl substituent and a nitrile group, which provide multiple handles for chemical derivatization through reactions such as nucleophilic substitution, condensation, or cyclization . This balance of reactivity and stability makes it a particularly useful intermediate in multistep syntheses for constructing more complex molecules . The primary application of this compound is in the design and synthesis of novel biologically active molecules for pharmaceutical and agrochemical research . Isoxazole derivatives are recognized as a privileged scaffold in drug discovery, with many analogs demonstrating a range of pharmacological activities, including antitumor, anti-HIV, antibacterial, and anticonvulsant properties . The presence of the aminomethyl group is especially valuable, as it allows for the ready incorporation of the isoxazole moiety into peptide-like structures or for conjugation with other bioactive molecules, thereby enabling the development of targeted therapies . The nitrile group can participate in hydrogen bonding and may be further transformed into other functional groups, such as carboxylic acids or amides, expanding the utility of this compound in creating diverse chemical libraries for high-throughput screening . Researchers will find this compound a critical asset for projects aimed at discovering new small-molecule protein ligands and enzyme inhibitors. This product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5N3O B11728855 5-(Aminomethyl)-1,2-oxazole-3-carbonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5N3O

Molecular Weight

123.11 g/mol

IUPAC Name

5-(aminomethyl)-1,2-oxazole-3-carbonitrile

InChI

InChI=1S/C5H5N3O/c6-2-4-1-5(3-7)9-8-4/h1H,3,7H2

InChI Key

KSWDFPIZFGMYJE-UHFFFAOYSA-N

Canonical SMILES

C1=C(ON=C1C#N)CN

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Aminomethyl 1,2 Oxazole 3 Carbonitrile and Its Precursors

Strategies for 1,2-Oxazole Ring Formation

The formation of the 1,2-oxazole ring is the critical step in the synthesis of 5-(aminomethyl)-1,2-oxazole-3-carbonitrile. Various strategies have been developed, primarily revolving around the formation of the N-O bond and subsequent cyclization.

Cyclization Reactions

Cyclization reactions are a foundational approach to forming the 1,2-oxazole heterocycle, typically by constructing the ring from an acyclic precursor containing the requisite carbon, nitrogen, and oxygen atoms.

One of the most fundamental and widely used methods for synthesizing the 1,2-oxazole ring is the condensation reaction between a 1,3-dicarbonyl compound or a functional equivalent and hydroxylamine (B1172632). researchgate.netwisdomlib.org This approach is highly effective for creating substituted isoxazoles. For the synthesis of precursors to the target molecule, a β-ketonitrile or a β-enamino diketone can serve as the three-carbon component that reacts with hydroxylamine hydrochloride. researchgate.net

The reaction mechanism typically involves the initial formation of an oxime with one of the carbonyl groups, followed by an intramolecular nucleophilic attack of the oxime oxygen onto the second carbonyl (or its equivalent, like a nitrile), and subsequent dehydration to yield the aromatic isoxazole (B147169) ring. The regioselectivity of the cyclization can often be controlled by varying the reaction conditions and the nature of the substituents on the β-dicarbonyl precursor. researchgate.net For instance, the reaction of (1-ethoxyethylidene)malononitrile (B135995) with hydroxylamine is a known route to produce 5-amino-3-methyl-1,2-oxazole-4-carbonitrile, a closely related analogue to the target compound's core structure.

Precursor 1Precursor 2ConditionsProductYield (%)Reference
β-Enamino diketonesHydroxylamine hydrochlorideVaried (acidic/basic)Regioisomeric isoxazoles- researchgate.net
Acid chlorides & Terminal alkynesHydroxylamine hydrochloridePd(PPh₃)₂Cl₂/CuI, Et₃N, THF, 60°C3,5-disubstituted isoxazoles44-76 clockss.org
Ethyl 2-cyano-3-ethoxybut-2-enoateHydroxylamine hydrochlorideNaOAc, EtOH, RefluxEthyl 5-amino-3-methylisoxazole-4-carboxylate- mdpi.com

While the Robinson-Gabriel synthesis is a well-known cyclodehydration method, it characteristically produces 1,3-oxazoles from α-acylamino ketones and is therefore not applicable for the synthesis of the 1,2-oxazole isomer. pharmaguideline.comijpsonline.comsynarchive.comwikipedia.org

True cyclodehydration approaches for 1,2-oxazoles are less common but can be considered for specific substrates. For example, the intramolecular cyclization of certain unsaturated oximes can be viewed as a cyclodehydration process. This often involves the formation of an oxime from a ketone or aldehyde that also contains a suitably positioned leaving group or a point of unsaturation that facilitates ring closure with the elimination of water or another small molecule.

Cycloisomerization reactions provide an elegant and atom-economical route to heterocyclic systems. For the synthesis of 1,2-oxazoles, gold-catalyzed cycloisomerization of α,β-acetylenic oximes has emerged as a powerful methodology. organic-chemistry.orgthieme-connect.comresearchgate.netresearchgate.netias.ac.in This reaction proceeds under mild conditions and demonstrates high efficiency.

The mechanism involves the activation of the alkyne's triple bond by the gold catalyst, which facilitates a nucleophilic attack from the oxime's oxygen atom. This leads to the formation of the five-membered isoxazole ring. A significant advantage of this method is its versatility, allowing for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles by choosing the appropriate substituents on the acetylenic oxime precursor. organic-chemistry.orgorganic-chemistry.org

SubstrateCatalystSolventTemperature (°C)ProductYield (%)Reference
α,β-Acetylenic Oxime (various)AuCl₃ (1 mol%)CH₂Cl₂30Substituted Isoxazoleup to 93 organic-chemistry.org
1-phenylprop-2-yn-1-one oximeAuCl₃ (1 mol%)CH₂Cl₂303-Phenylisoxazole91 organic-chemistry.org
4-phenylbut-3-yn-2-one oximeAuCl₃ (1 mol%)CH₂Cl₂305-Methyl-3-phenylisoxazole93 organic-chemistry.org

The 1,3-dipolar cycloaddition between a nitrile oxide and a dipolarophile (an alkene or alkyne) is one of the most versatile and widely employed methods for constructing the 1,2-oxazole (isoxazole) and 1,2-oxazoline (dihydroisoxazole) rings. mdpi.comnih.govresearchgate.netnih.gov This [3+2] cycloaddition is a powerful tool for creating highly functionalized five-membered heterocycles with excellent regiochemical control.

Nitrile oxides are unstable intermediates that are typically generated in situ. Common methods for their generation include the dehydrohalogenation of hydroximoyl chlorides (e.g., using a base like triethylamine) or the oxidation of aldoximes with reagents such as sodium hypochlorite (B82951) or N-chlorosuccinimide (NCS). mdpi.comnih.gov

To synthesize a precursor for this compound, a suitable alkyne bearing a protected aminomethyl group at the propargylic position could be reacted with a nitrile oxide generated from a precursor like chloro(hydroxyimino)acetonitrile. The regioselectivity of the cycloaddition typically places the substituent from the nitrile oxide at the 3-position of the isoxazole ring and the substituent from the alkyne at the 5-position.

Nitrile Oxide PrecursorDipolarophileConditionsProductYield (%)Reference
Hydroximoyl Chlorides1,3-Diketones / β-KetoestersDIPEA, H₂O/MeOH3,4,5-Trisubstituted Isoxazoles- beilstein-journals.org
AldoximesAlkynesHypervalent Iodine3,5-Disubstituted IsoxazolesHigh organic-chemistry.org
AldoximesAlkenes/Alkynesin situ oxidation (e.g., bleach)Fused/Polycyclic Isoxazolesup to 97 mdpi.com

Synthesis via Isocyanide Reagents (e.g., Van Leusen Oxazole (B20620) Synthesis)

The Van Leusen oxazole synthesis is a prominent name reaction that utilizes tosylmethyl isocyanide (TosMIC) for the formation of an oxazole ring from an aldehyde. organic-chemistry.orgwikipedia.orgnrochemistry.commdpi.comnih.gov However, it is crucial to note that this reaction, along with its variations, leads to the formation of 1,3-oxazoles , not 1,2-oxazoles (isoxazoles). The reaction mechanism involves the nucleophilic attack of the deprotonated TosMIC on the aldehyde, followed by an intramolecular cyclization where the newly formed alkoxide attacks the isocyanide carbon. Subsequent elimination of the tosyl group leads to the 1,3-oxazole product. mdpi.com Therefore, this methodology is not suitable for the synthesis of the 1,2-oxazole core of the target compound.

Metal-Catalyzed Synthetic Routes

Transition metal catalysis offers powerful tools for the formation and derivatization of heterocyclic compounds like 1,2-oxazoles. Palladium, copper, and nickel catalysts are particularly prominent, enabling a range of transformations from cross-coupling reactions to intramolecular cyclizations. While direct metal-catalyzed synthesis of the title compound is not extensively documented, these methodologies are broadly applicable to its precursors and analogues.

Palladium catalysis is a cornerstone of modern organic synthesis, providing versatile methods for C-C, C-N, and C-O bond formation.

Direct Arylation: Palladium-catalyzed direct C-H arylation allows for the functionalization of the isoxazole core without the need for pre-activated substrates like organohalides or organometallics. mdpi.com Research has demonstrated that highly regioselective arylation of the parent oxazole ring can be achieved at either the C-2 or C-5 position by carefully selecting the solvent and phosphine (B1218219) ligands. mdpi.comresearchgate.net For instance, C-5 arylation, which would be relevant for precursors to this compound, is favored in polar solvents. mdpi.comresearchgate.net This method is advantageous for installing diverse substituents onto a pre-formed isoxazole ring. mdpi.com

Amidation and Heterocyclization: Palladium catalysts are effective in constructing the oxazole ring itself through cascade reactions. One-pot procedures involving the sequential formation of C-N and C-O bonds from simple amides and ketones have been developed. thieme-connect.comnih.gov These reactions often proceed through a Pd(II)-catalyzed sp² C-H activation pathway. nih.gov Furthermore, intramolecular aza-Wacker-type cyclizations, which form a C-N bond, represent another powerful palladium-catalyzed strategy for creating nitrogen-containing heterocycles from unsaturated amides. researchgate.net A four-component, sequentially-catalyzed reaction involving Sonogashira and Suzuki couplings has also been used to rapidly assemble complex biaryl-substituted isoxazoles under microwave irradiation. nih.gov

Table 1: Examples of Palladium-Catalyzed Reactions in Oxazole/Isoxazole Synthesis
Reaction TypeCatalyst SystemSubstratesKey FeaturesReference
Direct C-5 ArylationPd(OAc)₂ with specific phosphine ligandsOxazole and aryl halidesHighly regioselective functionalization at C-5 in polar solvents. mdpi.comresearchgate.net
Oxidative CyclizationPd(OAc)₂ / CuBr₂Amides and ketonesOne-step synthesis via sequential C-N/C-O bond formation. thieme-connect.comnih.gov
Four-Component SynthesisPd catalyst (unspecified)Aroyl chloride, acetylene, hydroxylamine, boronic acidSequential Sonogashira coupling, cyclocondensation, and Suzuki coupling. nih.gov
Intramolecular CyclizationPd(PPh₃)₂Cl₂Unsaturated carboxamidesAza-Wacker-type reaction to form fused aza-bicycles. researchgate.net

Copper catalysts, prized for their low cost and unique reactivity, are widely used in heterocyclic synthesis. They can act as the primary catalyst or as a mediator in conjunction with other metals like palladium. nih.govrsc.org

Copper-catalyzed methods for oxazole synthesis often involve tandem oxidative cyclization processes from readily available starting materials like benzylamines and β-dicarbonyl compounds. nih.gov These reactions can proceed under mild conditions, sometimes using molecular oxygen as the terminal oxidant. ijpsonline.com Copper salts such as Cu(OAc)₂, CuI, and Cu(OTf)₂ have proven effective in promoting these transformations. nih.govnih.gov One-pot procedures for synthesizing isoxazoles from propargylamines have been developed, where an initial oxidation is followed by a CuCl-mediated intramolecular cyclization. thieme-connect.com This approach is tolerant of a wide range of functional groups. thieme-connect.com

Nickel catalysis provides a valuable alternative and complement to palladium- and copper-based systems, particularly for cross-coupling reactions. Nickel catalysts have been successfully employed for the synthesis of substituted oxazoles via the cross-coupling of organozinc reagents with functionalized oxazole precursors. wikipedia.orgorganic-chemistry.org For example, 2-methylthio-oxazoles can be coupled with various organozinc reagents to afford 2-substituted oxazoles. wikipedia.orgorganic-chemistry.org This methodology has been extended to a one-pot, chemoselective synthesis of unsymmetrical 2,5-disubstituted oxazoles. wikipedia.orgorganic-chemistry.org Nickel catalysts also facilitate Suzuki-Miyaura couplings with boronic acids to produce highly substituted oxazoles, demonstrating their utility in constructing complex heterocyclic systems.

Green Chemistry Approaches in 1,2-Oxazole Synthesis

In line with the principles of green chemistry, efforts have been made to develop more sustainable and environmentally benign synthetic routes to 1,2-oxazoles. Key strategies include the use of biocatalysts and alternative energy sources like microwave irradiation.

The application of biocatalysis in the synthesis of 1,2-oxazoles is an emerging field with significant potential for environmental and economic benefits. While enzymatic synthesis of the 1,2-oxazole core is not yet a mainstream method, related green approaches have been explored. For instance, a one-pot, three-component synthesis of isoxazole derivatives has been achieved using natural fruit juices (such as coconut, tomato, and sweet lime) as catalysts. This method, which involves the reaction of aldehydes, methyl acetoacetate, and hydroxylamine hydrochloride, offers benefits like moderate to excellent yields, reduced reaction times, and the avoidance of strong acids or bases. Lipases have also been investigated as efficient and eco-friendly biocatalysts for the synthesis of related thiazole (B1198619) heterocycles, suggesting their potential applicability to oxazole synthesis under mild conditions. organic-chemistry.org The development of specific enzymes, potentially through directed evolution, for the direct cyclization of precursors to form the 1,2-oxazole ring remains a promising area for future research.

Microwave irradiation has become a powerful tool in organic synthesis, offering significant advantages over conventional heating, such as dramatically reduced reaction times, improved product yields, and enhanced reaction selectivity. mdpi.com The synthesis of the oxazole ring is particularly amenable to this technology.

Microwave-assisted synthesis has been effectively used for the [3+2] cycloaddition reaction of aldehydes with p-toluenesulfonylmethyl isocyanide (TosMIC) to form 5-substituted oxazoles. These reactions are often complete in minutes, compared to hours required for conventional heating, and can be performed on a gram scale with high yields. The conditions, including the choice of base, can be fine-tuned to selectively produce either oxazoles or their oxazoline (B21484) precursors. This technique has been applied to synthesize a wide library of heterocyclic compounds, demonstrating its broad utility and efficiency. nih.gov

Table 2: Selected Examples of Microwave-Assisted Oxazole Synthesis
Starting MaterialsBase/CatalystSolventMicrowave ConditionsTimeYieldReference
Benzaldehyde, TosMICK₃PO₄ (2 equiv.)Isopropanol350 W, 65 °C8 min96%
Substituted Aldehyde, TosMICPotassium PhosphateIsopropanol350 W, 65 °C8 minGood to excellent nih.gov
Isoniazid, Aromatic AldehydeDMF (cat.)None (Solvent-free)300 W3 minNot specified mdpi.com
2-Amino-3-carbonitrile, Triethyl orthoformateAcetic Acid (cat.)None120 W, 150 °C20 min88-95%
Solvent-Free Methods

Solvent-free or solid-state reaction conditions represent a cornerstone of green chemistry, aiming to reduce volatile organic compound (VOC) emissions, simplify work-up procedures, and often enhance reaction rates and yields. While specific solvent-free methods for the direct synthesis of this compound are not extensively documented, analogous solvent-free syntheses of related heterocyclic systems, such as pyrimidine-5-carbonitriles, have been successfully developed. For instance, the one-pot synthesis of pyrimidine-5-carbonitrile derivatives has been achieved by reacting substituted benzaldehydes, malononitrile, and urea (B33335) or thiourea (B124793) in the presence of ammonium (B1175870) chloride as a catalyst under solvent-free conditions. ias.ac.in This approach suggests the feasibility of adapting such conditions for the synthesis of the 1,2-oxazole-3-carbonitrile core, potentially by reacting a suitable three-carbon precursor with hydroxylamine under solvent-free thermal or mechanochemical activation.

Microwave irradiation is another powerful tool often coupled with solvent-free conditions to accelerate organic reactions. ias.ac.in The synthesis of 5-substituted 3-amino-1,2,4-triazoles from aminoguanidine (B1677879) bicarbonate and carboxylic acids has been efficiently conducted under solvent-free microwave conditions, highlighting the potential of this technology for the synthesis of heterocyclic compounds.

Ultrasound-Assisted Synthesis

Ultrasound irradiation has emerged as a valuable green chemistry technique that enhances chemical reactivity through acoustic cavitation. This method offers several advantages, including significantly reduced reaction times, improved yields, and milder reaction conditions compared to conventional heating methods. orientjchem.orgsemanticscholar.org

The application of ultrasound has been successfully demonstrated in the synthesis of various carbonitrile-functionalized heterocyclic compounds. For example, the synthesis of 5-carbonitrile-functionalized tetrahydropyrimidine (B8763341) derivatives was achieved through a one-pot multicomponent reaction of an aldehyde, malononitrile, and urea or thiourea under ultrasonic irradiation in water. orientjchem.org This methodology showcases the utility of ultrasound in promoting the formation of heterocyclic rings bearing a carbonitrile group.

Similarly, the synthesis of novel 2-aminonitrile oxazoles has been accomplished via an ultrasound-assisted Ugi three-component reaction, with good to excellent yields (73-90%) and significantly reduced reaction times (from 3 hours at room temperature to 1 hour under ultrasound). semanticscholar.org A five-component, one-pot synthesis of 3,5-disubstituted isoxazole secondary sulfonamides has also been reported to be significantly accelerated by ultrasound irradiation, demonstrating the broad applicability of this technique in isoxazole synthesis. researchgate.net

The following table summarizes representative examples of ultrasound-assisted synthesis of related nitrile-containing heterocycles.

ReactantsProductConditionsYield (%)Reference
Substituted aldehyde, malononitrile, urea/thiourea, morpholine6-amino-4-(phenyl derivatives)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrileWater, Ultrasound (33 kHz), Room TemperatureHigh orientjchem.org
Aminoacetonitrile, aldehyde, isocyanide, Sc(OTf)32-aminonitrile oxazolesMethanol, Ultrasound Irradiation73-90 semanticscholar.org
Saccharin, propargyl bromide, aldehyde, hydroxylamine HCl, primary amine3,5-disubstituted isoxazole-secondary sulfonamidesWater, CaCl2/K2CO3, Ultrasound Irradiation77-96 researchgate.net
Ionic Liquid Applications

Ionic liquids (ILs), defined as salts with melting points below 100 °C, have garnered significant attention as green solvents and catalysts in organic synthesis. Their unique properties, including low vapor pressure, high thermal stability, and recyclability, make them attractive alternatives to conventional volatile organic solvents. organic-chemistry.orgijpsonline.com

In the context of isoxazole and oxazole synthesis, ionic liquids have been employed to facilitate various transformations. An improved one-pot Van Leusen oxazole synthesis has been developed using tosylmethyl isocyanide (TosMIC), aliphatic halides, and aldehydes in ionic liquids like [bmim]Br, [bmim][BF4], and [bmim][PF6]. organic-chemistry.org This method allows for the preparation of 4,5-disubstituted oxazoles in high yields, and the ionic liquid can be recycled multiple times without a significant loss in activity. organic-chemistry.org

The use of ionic liquids can also extend to catalyzing multicomponent reactions for the synthesis of isoxazole precursors. While direct application to this compound is yet to be reported, the principles demonstrated in related syntheses are promising. For example, the synthesis of benzoxazole (B165842) derivatives has been achieved through an intermolecular cyclization in the presence of long-chained acidic ionic liquids. ijpsonline.com

The table below highlights the use of ionic liquids in the synthesis of oxazole derivatives.

Reaction TypeReactantsIonic LiquidBaseYield (%)Reference
One-pot Van Leusen SynthesisTosylmethyl isocyanide, aliphatic halides, aldehydes[bmim]BrK2CO3High organic-chemistry.org
C-H Functionalization Strategies

Direct C-H functionalization has become a powerful and atom-economical tool in modern organic synthesis, allowing for the formation of C-C and C-heteroatom bonds without the need for pre-functionalized starting materials. While specific C-H functionalization strategies for the direct synthesis of this compound are still under development, the general principles have been applied to other heterocyclic systems.

For instance, direct arylation of oxazoles at the C5 position has been achieved with high regioselectivity using palladium catalysis with task-specific phosphine ligands. This demonstrates that the C5-H bond of the oxazole ring is susceptible to functionalization. The synthesis of benzo ijpsonline.combeilstein-journals.orgthiazolo[2,3-c] nih.govorganic-chemistry.orgijpsonline.comtriazole derivatives has also been accomplished via a C-H bond functionalization of a disulfide intermediate, leading to intramolecular ring closure. mdpi.com

The application of such strategies to the 1,2-oxazole-3-carbonitrile core could provide a direct route to 5-substituted derivatives, which could then be converted to the aminomethyl group. This would represent a highly efficient approach to the target molecule.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. nih.govfrontiersin.org

A notable example relevant to the synthesis of the target compound is the green multicomponent synthesis of novel 5-amino-isoxazole-4-carbonitriles. nih.gov This reaction involves the condensation of malononitrile, hydroxylamine hydrochloride, and various aryl or heteroaryl aldehydes in a deep eutectic solvent (K2CO3/glycerol) as the catalytic medium. This approach yields the 5-amino-isoxazole-4-carbonitrile scaffold in good yields and short reaction times. nih.gov The 5-amino group in these products could potentially be a precursor to the 5-aminomethyl group of the target molecule through further synthetic transformations.

The following table summarizes a relevant multicomponent reaction for the synthesis of a key isoxazole precursor.

ReactantsProductConditionsYield (%)Reference
Malononitrile, hydroxylamine hydrochloride, aryl aldehydes5-amino-isoxazole-4-carbonitrilesK2CO3/glycerol, Room Temp.70-94 nih.gov

Solid-Phase and Parallel Synthesis for 1,2-Oxazole Scaffolds

Solid-phase organic synthesis (SPOS) offers significant advantages for the preparation of compound libraries and for simplifying purification processes, as excess reagents and by-products can be easily removed by filtration. While the direct solid-phase synthesis of this compound has not been specifically described, methodologies for the solid-phase synthesis of related heterocyclic structures have been established.

For example, an efficient method for the solid-supported synthesis of 5-N-alkylamino and 5-N-arylamino pyrazoles has been developed. nih.gov This method utilizes a resin-immobilized β-ketoamide as a starting material, which is reacted with a hydrazine (B178648) and Lawesson's reagent to form the resin-bound 5-aminopyrazole. Cleavage from the solid support then yields the desired product. nih.gov

Adapting such a strategy to the 1,2-oxazole core could involve immobilizing a suitable precursor, such as a β-ketonitrile, onto a solid support. Subsequent reaction with hydroxylamine would form the isoxazole ring on the resin. Further functionalization at the 5-position followed by cleavage would then yield the target compound or a close derivative. This approach is particularly amenable to parallel synthesis for the generation of a library of related compounds.

Introduction of the Aminomethyl Moiety at the 5-Position

The introduction of the aminomethyl group at the 5-position of the 1,2-oxazole-3-carbonitrile core is a crucial step in the synthesis of the target molecule. This can be achieved through various synthetic transformations of a pre-formed 5-substituted isoxazole.

One potential strategy involves the synthesis of a 5-(halomethyl)-1,2-oxazole-3-carbonitrile intermediate. This intermediate can then undergo nucleophilic substitution with an amine source, such as ammonia (B1221849) or a protected amine equivalent, to introduce the aminomethyl group.

Alternatively, a 5-formyl-1,2-oxazole-3-carbonitrile could be subjected to reductive amination. This two-step, one-pot process would involve the initial formation of an imine with an amine, followed by in situ reduction to the corresponding aminomethyl derivative.

Another plausible route is the reduction of a 5-cyano-1,2-oxazole-3-carbonitrile. The selective reduction of one nitrile group in the presence of another can be challenging but may be achievable with careful selection of reagents and reaction conditions.

Finally, a 5-carboxy-1,2-oxazole-3-carbonitrile or its corresponding ester could be converted to the aminomethyl group via a Curtius, Hofmann, or Schmidt rearrangement, followed by reduction of the resulting isocyanate or carbamate. A study on the synthesis of functionally substituted isoxazoles from 5-(2,5-dimethylphenyl)-1,2-oxazole-3-carbonitrile demonstrated the use of a Curtius rearrangement to form a 3-amino derivative from a 3-carboxy precursor. researchgate.net A similar strategy could potentially be applied to a 5-carboxy derivative to introduce the amino functionality at the 5-position.

Reductive Amination Strategies

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. In the context of this compound synthesis, this strategy typically involves the reaction of a 5-formyl-1,2-oxazole-3-carbonitrile precursor with an amine source, followed by reduction of the resulting imine intermediate.

A common approach is the direct reductive amination where the aldehyde, an amine (such as ammonia), and a reducing agent are reacted together in a one-pot process. The reaction proceeds through the in situ formation of an imine, which is then immediately reduced to the desired amine. This method is highly efficient and avoids the isolation of the often-unstable imine intermediate. nih.gov

Alternatively, a two-step, one-pot procedure can be employed. This involves the initial condensation of the furanic aldehyde with a primary amine to form the imine, followed by the hydrogenation of the imine over a suitable catalyst. nih.gov This approach allows for greater control over the reaction conditions for each step.

PrecursorAmine SourceReducing Agent/CatalystProductReference
5-formyl-1,2-oxazole-3-carbonitrileAmmoniaH₂/Ni or Co catalystThis compound nih.gov
5-formyl-1,2-oxazole-3-carbonitrileAqueous NH₃Ni₆AlOₓThis compound nih.gov
5-formyl-1,2-oxazole-3-carbonitrilePrimary AmineH₂/CuAlOₓN-substituted-5-(aminomethyl)-1,2-oxazole-3-carbonitrile nih.gov

This table presents hypothetical examples based on analogous reactions, as direct literature for the specific target molecule is not available.

Direct Alkylation Approaches

Direct alkylation strategies involve the formation of a carbon-nitrogen bond by reacting a suitable nitrogen nucleophile with an electrophilic precursor containing the 5-(methyl)-1,2-oxazole-3-carbonitrile scaffold. A common electrophile for this purpose is a 5-(halomethyl)-1,2-oxazole-3-carbonitrile, such as the chloro or bromo derivative.

The reaction of 5-(chloromethyl)-1,2-oxazole-3-carbonitrile with ammonia or a primary amine can lead to the formation of the corresponding aminomethyl derivative. This nucleophilic substitution reaction is a fundamental method for amine synthesis. To avoid over-alkylation and the formation of secondary and tertiary amines, a large excess of the amine is often used.

The Gabriel synthesis offers a more controlled method for preparing primary amines. This involves the reaction of a 5-(halomethyl)-1,2-oxazole-3-carbonitrile with potassium phthalimide (B116566) to form an N-substituted phthalimide. Subsequent hydrazinolysis or acidic hydrolysis of the phthalimide yields the desired primary amine. This method is particularly useful for preventing the formation of over-alkylated byproducts.

Conversion from Precursor Functional Groups (e.g., Nitro Group Reduction, Azidomethyl Hydrogenation)

An alternative approach to installing the aminomethyl group is through the reduction of other nitrogen-containing functional groups at the 5-position. This method is advantageous when the corresponding nitro or azido (B1232118) precursors are more readily accessible.

The reduction of a 5-(nitromethyl)-1,2-oxazole-3-carbonitrile to the aminomethyl derivative can be achieved using various reducing agents. Catalytic hydrogenation over palladium on carbon (Pd/C) or platinum oxide (PtO₂) is a common and efficient method. Other reducing agents such as tin(II) chloride in hydrochloric acid or iron in acetic acid can also be employed.

The hydrogenation of a 5-(azidomethyl)-1,2-oxazole-3-carbonitrile provides a clean and high-yielding route to the primary amine. This transformation can be accomplished through catalytic hydrogenation, often using a palladium or platinum catalyst. Another mild and effective method for the reduction of azides is the Staudinger reaction. wikipedia.orgorganic-chemistry.org This reaction involves treatment of the azide (B81097) with a phosphine, such as triphenylphosphine, to form an iminophosphorane intermediate, which is then hydrolyzed to the amine and the corresponding phosphine oxide. wikipedia.orgorganic-chemistry.org

Precursor Functional GroupReagents/ConditionsProductReference
5-(Nitromethyl)H₂, Pd/C or PtO₂5-(Aminomethyl)
5-(Azidomethyl)H₂, Pd/C or PtO₂5-(Aminomethyl)
5-(Azidomethyl)1. PPh₃ 2. H₂O5-(Aminomethyl) wikipedia.orgorganic-chemistry.org

This table presents common reduction methods for nitro and azido groups.

Mannich Reaction Based Aminomethylation

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, formaldehyde (B43269), and a primary or secondary amine or ammonia. rsc.org This reaction can be adapted for the aminomethylation of the 1,2-oxazole ring at the 5-position, provided there is a suitable activating group to facilitate the reaction.

While direct Mannich reaction on an unsubstituted 1,2-oxazole might be challenging, precursors with an activated 5-position could potentially undergo this transformation. For instance, if the 1,2-oxazole-3-carbonitrile is synthesized in a way that leaves a reactive site at the 5-position, subsequent treatment with formaldehyde and ammonia could introduce the aminomethyl group. The reaction typically proceeds via the formation of an electrophilic iminium ion from formaldehyde and the amine, which then reacts with the nucleophilic carbon of the oxazole. nih.gov

Introduction of the Carbonitrile Group at the 3-Position

The incorporation of the carbonitrile group at the 3-position is a crucial step in the synthesis of the target molecule. This functional group not only influences the electronic properties of the oxazole ring but also serves as a versatile handle for further chemical modifications.

Strategies for Nitrile Incorporation

Several synthetic strategies can be employed to construct the 1,2-oxazole ring with a nitrile group at the 3-position. One of the most common methods involves the reaction of a β-dicarbonyl compound or its equivalent with hydroxylamine.

A well-established route to 1,2-oxazoles is the reaction of 1,3-dicarbonyl compounds with hydroxylamine hydrochloride. nih.gov To obtain a 3-cyano-1,2-oxazole, a β-keto nitrile can be used as the 1,3-dicarbonyl equivalent. The reaction proceeds through the formation of an oxime intermediate, which then undergoes cyclization and dehydration to form the 1,2-oxazole ring.

Another versatile approach is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. nih.gov This method allows for the construction of the 1,2-oxazole ring in a single step with good control over regioselectivity. The nitrile oxide can be generated in situ from an aldoxime using an oxidizing agent.

Furthermore, the reaction of α,β-unsaturated nitriles with hydroxylamine under acidic conditions can also lead to the formation of the 1,2-oxazole ring with the nitrile group at the 3-position. vulcanchem.com

Starting MaterialReagentProductReference
β-Keto nitrileHydroxylamine hydrochloride1,2-Oxazole-3-carbonitrile nih.gov
Aldoxime and AlkyneOxidizing agent1,2-Oxazole-3-carbonitrile nih.gov
α,β-Unsaturated nitrileHydroxylamine hydrochloride1,2-Oxazole-3-carbonitrile vulcanchem.com

Versatility of the Nitrile Group for Subsequent Functional Transformations

The carbonitrile group at the 3-position of the 1,2-oxazole ring is a valuable functional group that can be converted into a variety of other functionalities, thereby expanding the chemical diversity of the synthesized molecules.

The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. lumenlearning.com This transformation is useful for introducing a carboxylic acid moiety, which can then be further modified, for example, through esterification or amidation. The hydrolysis typically proceeds through an amide intermediate, which can sometimes be isolated under controlled conditions. nih.gov

Reduction of the nitrile group can lead to the formation of a primary amine. This can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under high pressure. This provides an alternative route to introducing an aminomethyl group at the 3-position.

The nitrile group can also participate in cycloaddition reactions. For instance, treatment of the nitrile with an azide, often in the presence of a Lewis acid, can lead to the formation of a tetrazole ring. nih.govresearchgate.netorganic-chemistry.org This transformation is particularly significant in medicinal chemistry, as the tetrazole ring is often used as a bioisostere for a carboxylic acid group.

Stereoselective Synthesis and Chiral Induction in 1,2-Oxazole Derivatives

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry, as the stereochemistry of a molecule can profoundly influence its pharmacological activity. In the context of 1,2-oxazole derivatives, including analogues of this compound, the introduction of chirality can be achieved through several strategic approaches. These methodologies primarily focus on the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis to control the formation of stereocenters.

One prevalent strategy involves the use of chiral building blocks that already contain the desired stereochemistry. For instance, chiral amino acids or their derivatives can serve as precursors, embedding chirality into the final 1,2-oxazole structure. A convenient and efficient synthesis of novel chiral heterocyclic amino acid-like building blocks has been developed, which involves the reaction of β-enamino ketoesters with hydroxylamine hydrochloride. nih.govbeilstein-journals.org This approach ensures that the stereocenter is carried through the synthetic sequence, leading to an enantiomerically enriched product.

Asymmetric catalysis represents another powerful tool for the stereoselective synthesis of 1,2-oxazole derivatives. This can involve metal-catalyzed reactions or organocatalysis. For example, a highly efficient squaramide-catalyzed asymmetric domino Michael/Mannich [3+2] cycloaddition has been developed to produce complex isoxazole-containing dispirooxindoles with four contiguous stereogenic centers. rsc.org Such methodologies offer the advantage of generating chirality from achiral precursors in a catalytic manner, which is both atom-economical and efficient.

Chemoenzymatic methods also provide a valuable route to chiral isoxazole derivatives. acs.org Enzymes, with their inherent chirality, can catalyze reactions with high enantio- and regioselectivity under mild conditions. This can be particularly useful for the kinetic resolution of racemic mixtures or for the asymmetric transformation of prochiral substrates.

The induction of chirality can also be influenced by the reaction conditions and the nature of the substituents on the reacting molecules. While not a direct method of asymmetric synthesis, understanding these factors is crucial for optimizing the stereochemical outcome of a reaction.

Below is a table summarizing various approaches to stereoselective synthesis of 1,2-oxazole derivatives, which could be conceptually applied to the synthesis of chiral analogues of this compound.

Methodology Chiral Source Key Transformation Potential Application to Target Compound Reference
Chiral Pool SynthesisChiral amino acidsCyclocondensationUse of a chiral aminonitrile precursor nih.gov
Asymmetric CatalysisSquaramide catalystDomino Michael/Mannich [3+2] cycloadditionAsymmetric cycloaddition to form the oxazole ring rsc.org
Chemoenzymatic SynthesisEnzymes (e.g., lipases, dehydrogenases)Kinetic resolution or asymmetric reductionEnantioselective modification of a functional group acs.org
Chiral Auxiliary(S)-valinol, (S)-phenylglycinolDiastereoselective addition to iminesAttachment of a chiral auxiliary to a precursor nih.gov

It is important to note that the development of a specific stereoselective synthesis for this compound would require careful selection of the appropriate chiral strategy and extensive optimization of the reaction conditions to achieve high levels of stereocontrol.

Chemical Reactivity and Transformation Mechanisms of 5 Aminomethyl 1,2 Oxazole 3 Carbonitrile

Reactivity of the 1,2-Oxazole Ring System

The reactivity of the 1,2-oxazole ring in this specific compound is influenced by the electron-withdrawing nature of the C3-carbonitrile group and the electron-donating potential of the C5-aminomethyl group. This substitution pattern dictates the outcomes of nucleophilic, electrophilic, and metallation reactions.

Nucleophilic Addition Pathways

Generally, nucleophilic substitution reactions on the oxazole (B20620) ring itself are uncommon unless a suitable leaving group is present. tandfonline.com More often, nucleophilic attack leads to cleavage of the ring rather than substitution. pharmaguideline.com In the case of the 1,2-oxazole system, the weak N-O bond is a critical site of reactivity. Nucleophilic attack can initiate ring cleavage, a process that is often the first step in transformations to other heterocyclic systems. researchgate.net

For 5-(aminomethyl)-1,2-oxazole-3-carbonitrile, the electron-withdrawing carbonitrile group at the C3 position enhances the electrophilicity of the ring carbons, particularly C3 and C5, making them more susceptible to nucleophilic attack compared to an unsubstituted 1,2-oxazole. However, direct nucleophilic aromatic substitution is not a primary reaction pathway without a leaving group. Instead, addition-elimination or ring-opening mechanisms are more probable.

Ring Opening and Recyclization Processes

A characteristic feature of the 1,2-oxazole ring is its propensity to undergo ring opening, often initiated by nucleophilic attack or reduction. tandfonline.com This reactivity serves as a versatile pathway for the synthesis of other complex molecules and heterocyclic frameworks. researchgate.net The cleavage of the weak N-O bond is a key step in these transformations.

For instance, reduction of the 1,2-oxazole ring can lead to the scission of the N-O bond, yielding open-chain products like β-aminoenones or other intermediates that can be cyclized to form different heterocycles. tandfonline.com Similarly, treatment with a strong base can deprotonate the C4 position, which may induce ring opening to form a vinylogous nitrile anion. This intermediate can then be trapped or undergo recyclization to afford new ring systems, such as pyrazoles, pyrimidines, or imidazoles. tandfonline.compharmaguideline.com The specific outcome is highly dependent on the reaction conditions and the nature of the nucleophile or reagent used.

Table 1: Summary of Potential Reactivity of the 1,2-Oxazole Ring
Reaction TypeGeneral Reactivity on 1,2-Oxazole RingInfluence of Substituents on this compound
Nucleophilic Addition Susceptible to attack, often leading to ring cleavage due to the weak N-O bond.The C3-carbonitrile group increases the ring's electrophilicity, making it more prone to nucleophilic attack.
Ring Opening A common pathway initiated by reduction, strong bases, or nucleophiles.The inherent instability of the N-O bond is the primary driver. The substituents will influence the stability of the resulting open-chain intermediates.
Electrophilic Substitution Generally difficult due to the ring's electron-deficient nature. Requires activating groups.The C5-aminomethyl group is an activating group, directing electrophiles to the only available position, C4. The C3-carbonitrile is a deactivating group.
Metallation Can occur at acidic C-H positions, typically C5 in unsubstituted isoxazoles.The most acidic proton is likely at C4, allowing for regioselective metallation at this position.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution on the 1,2-oxazole ring is generally challenging due to the electron-deficient nature of the heterocycle. Such reactions typically require the presence of strong electron-donating (activating) groups on the ring. pharmaguideline.com For this compound, the aminomethyl group at C5 acts as an activating group, increasing the electron density of the ring and facilitating electrophilic attack. Conversely, the carbonitrile group at C3 is strongly deactivating.

The directing influence of the activating C5-aminomethyl group would favor substitution at the ortho and para positions. In this case, the only available position on the ring for substitution is C4. Therefore, electrophilic substitution reactions, such as halogenation, nitration, or Friedel-Crafts reactions, are expected to occur regioselectively at the C4 position.

Regioselective Metallation Chemistry and Transition Metal-Catalyzed Cross-Coupling Reactions

The predictable and regioselective metallation of oxazoles, followed by quenching with an electrophile or engaging in cross-coupling reactions, is a powerful tool for creating complex molecules. researchgate.net In 1,3-oxazoles, deprotonation typically occurs at the C2 position, which is the most acidic. pharmaguideline.comwikipedia.org For the 1,2-oxazole ring system in this compound, the most acidic ring proton is at the C4 position, influenced by the adjacent electron-withdrawing nitrile group and the ring oxygen. Treatment with a strong base, such as an organolithium reagent (e.g., n-BuLi), would selectively remove this proton to generate a C4-lithiated intermediate.

This organometallic intermediate is highly valuable as it can react with a wide range of electrophiles (e.g., alkyl halides, aldehydes, CO₂) to introduce new functional groups at the C4 position. Furthermore, this C4-metallated species can participate in transition metal-catalyzed cross-coupling reactions. ignited.in For instance, transmetallation to an organozinc or organoboron species would allow for palladium-catalyzed Suzuki or Negishi couplings to form new carbon-carbon bonds with aryl or vinyl halides. ignited.inrsc.org Such strategies have become central to the synthesis of highly functionalized heterocyclic compounds. strath.ac.uk

Table 2: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions on Azole Rings
Reaction NameCatalyst/MetalCoupling PartnersPosition of SubstitutionReference
Suzuki Coupling Palladium (e.g., Pd(PPh₃)₄)Organoboron reagent and a halo-azoleC-X (where X is a halogen) rsc.org
Stille Coupling Palladium (e.g., Pd₂(dba)₃)Organostannane reagent and a halo-azoleC-X (where X is a halogen) ignited.in
Sonogashira Coupling Palladium/Copper (e.g., PdCl₂(PPh₃)₂/CuI)Terminal alkyne and a halo-azoleC-X (where X is a halogen) rsc.org
Heck Coupling Palladium (e.g., Pd(OAc)₂)Alkene and a halo-azoleC-X (where X is a halogen) mdpi.com
Direct C-H Arylation Palladium or RhodiumAryl halide and an azole C-H bondC-H (e.g., C4 or C5) tandfonline.comnih.gov

Reactions of the Aminomethyl Group

The aminomethyl group (-CH₂NH₂) at the C5 position is a primary amine, and its reactivity is characteristic of such functional groups. It can act as a nucleophile and a base, participating in a wide array of chemical transformations.

Acylation Reactions

The primary amine of the aminomethyl group readily undergoes acylation with various acylating agents to form amides. This is a fundamental and widely used transformation. Common acylating agents include acyl chlorides, acid anhydrides, and carboxylic acids (in the presence of a coupling agent). The reaction typically proceeds via nucleophilic acyl substitution, where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent.

For example, reaction with an acyl chloride (R-COCl) in the presence of a base (like pyridine or triethylamine to neutralize the HCl byproduct) would yield the corresponding N-acylated amide. Similarly, reaction with a carboxylic acid (R-COOH) and a peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) or HATU would also afford the amide. These reactions are generally high-yielding and tolerant of a wide range of functional groups.

Table 3: Common Acylation Reactions for the Aminomethyl Group
Acylating AgentGeneral FormulaProductByproduct
Acyl Chloride R-COClAmide (R-CONH-CH₂-...)HCl
Acid Anhydride (R-CO)₂OAmide (R-CONH-CH₂-...)R-COOH
Carboxylic Acid R-COOHAmide (R-CONH-CH₂-...)H₂O (requires coupling agent)
Sulfonyl Chloride R-SO₂ClSulfonamide (R-SO₂NH-CH₂-...)HCl

Alkylation Reactions

The primary amine of the aminomethyl group is nucleophilic and readily undergoes alkylation. This reaction typically involves the treatment of the isoxazole (B147169) with an alkyl halide in the presence of a non-nucleophilic base to neutralize the acid generated. Analogous N-alkylation reactions have been demonstrated on other nitrogen-containing heterocycles, such as N-benzoyl 5-(aminomethyl)tetrazole, which can be alkylated using benzyl bromide in the presence of potassium carbonate. mdpi.comresearchgate.net This suggests a similar strategy would be effective for this compound, leading to the formation of secondary or tertiary amines, depending on the stoichiometry of the alkylating agent. The reaction proceeds via a standard SN2 mechanism.

Table 1: Representative Alkylation Reaction of the Aminomethyl Group

ReactantReagentBaseSolventProduct
This compoundAlkyl Halide (R-X)K₂CO₃ or NaHTHF or Acetone5-((Alkylamino)methyl)-1,2-oxazole-3-carbonitrile

Derivatization for Molecular Conjugation

The aminomethyl group serves as an effective handle for derivatization, enabling the conjugation of the isoxazole core to other molecules, including peptides, polymers, and biomolecules. nih.govbiosyn.comfrontiersin.org This is most commonly achieved through acylation reactions to form stable amide, sulfonamide, or carbamate linkages. For instance, in the synthesis of novel oxazolidinone derivatives, a primary aminomethyl group on a different heterocyclic scaffold was shown to react with acetyl chloride, sulfonyl chlorides, and chloroformates. tandfonline.com These reactions underscore the versatility of the aminomethyl group for creating diverse molecular architectures. The use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, is also a common strategy in the synthesis of related amino-functionalized isoxazoles, highlighting the amine's reactivity. beilstein-journals.orgnih.gov

Table 2: Derivatization Reactions for Molecular Conjugation

Reagent ClassReagent ExampleProduct Linkage
Acyl HalideAcetyl ChlorideAmide
Sulfonyl Halidep-Toluenesulfonyl ChlorideSulfonamide
ChloroformateEthyl ChloroformateCarbamate
Carboxylic AcidBenzoic Acid (with coupling agent)Amide

Oxidation Reactions (e.g., to Imines, Aldehydes, or Carboxylic Acids)

Reactions of the Carbonitrile Group

The carbonitrile group at the 3-position of the isoxazole ring is a versatile functional group that can undergo hydrolysis, reduction, and nucleophilic addition.

Hydrolysis Reactions (e.g., to Carboxylic Acids or Amides)

The carbonitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide. chemtube3d.com Complete hydrolysis, typically achieved by heating with aqueous acid or base, results in the formation of 5-(aminomethyl)-1,2-oxazole-3-carboxylic acid. The existence of this carboxylic acid derivative confirms the feasibility of this transformation. researchgate.net Partial hydrolysis to the corresponding amide, 5-(aminomethyl)-1,2-oxazole-3-carboxamide, can be achieved under milder, more controlled conditions.

Table 3: Hydrolysis Reactions of the Carbonitrile Group

ReactionConditionsProduct
Complete HydrolysisH₃O⁺, heat or OH⁻, heat5-(Aminomethyl)-1,2-oxazole-3-carboxylic acid
Partial HydrolysisH₂O₂, base or controlled acid5-(Aminomethyl)-1,2-oxazole-3-carboxamide

Reduction Reactions (e.g., to Amines)

The carbonitrile group can be readily reduced to a primary amine, which would yield (5-(aminomethyl)-1,2-oxazol-3-yl)methanamine. This transformation introduces a second primary amine into the molecule, creating a diamine derivative. Standard reducing agents for this conversion include lithium aluminum hydride (LiAlH₄) in an ethereal solvent or catalytic hydrogenation using catalysts such as Raney nickel or palladium on carbon.

Table 4: Reduction Reactions of the Carbonitrile Group

ReagentSolventProduct
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether or THF(5-(Aminomethyl)-1,2-oxazol-3-yl)methanamine
H₂ / Raney Ni or Pd/CMethanol or Ethanol(5-(Aminomethyl)-1,2-oxazol-3-yl)methanamine

Nucleophilic Attack at the Nitrile Carbon

The carbon atom of the nitrile group is electrophilic and susceptible to attack by strong nucleophiles, such as organometallic reagents. For instance, Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to the carbon-nitrogen triple bond. The initial product is an imine salt, which upon aqueous workup, hydrolyzes to form a ketone. This reaction provides a route to synthesize 3-acyl-5-(aminomethyl)-1,2-oxazole derivatives. While specific examples for this substrate are not prominent, it represents a fundamental and predictable reaction of the nitrile functional group.

Table 5: Nucleophilic Attack at the Nitrile Carbon

NucleophileIntermediate (after addition)Final Product (after hydrolysis)
Grignard Reagent (R-MgX)Magnesium imine salt3-Acyl-5-(aminomethyl)-1,2-oxazole
Organolithium Reagent (R-Li)Lithium imine salt3-Acyl-5-(aminomethyl)-1,2-oxazole

Detailed structural analyses, such as X-ray crystallography, which would elucidate the precise three-dimensional arrangement of the molecule and its interactions with neighboring molecules in a crystal lattice, have not been reported in the reviewed scientific literature. Consequently, there is no empirical data to describe the specific hydrogen bonding networks, π-stacking interactions, or other non-covalent forces that govern the supramolecular assembly of this particular compound.

Furthermore, computational and theoretical studies predicting the conformational preferences, potential intramolecular hydrogen bonds between the aminomethyl and carbonitrile or oxazole functionalities, and likely intermolecular interaction motifs of this compound are also absent from the surveyed databases.

While studies on related oxazole and isoxazole derivatives are available and describe a variety of intermolecular interactions, including the formation of dimers and extended networks through hydrogen bonding, these findings cannot be directly extrapolated to this compound due to the unique substitution pattern of the target molecule. The specific positioning of the aminomethyl group at the 5-position and the carbonitrile group at the 3-position of the 1,2-oxazole ring will dictate a distinct set of steric and electronic properties that influence its interaction profile.

Without experimental or theoretical data, any discussion on the intermolecular and intramolecular interactions of this compound would be purely speculative and would not meet the standards of a scientifically accurate article.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 5-(Aminomethyl)-1,2-oxazole-3-carbonitrile, a combination of one-dimensional and two-dimensional NMR experiments is employed for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the number and types of hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals corresponding to the aminomethyl protons (-CH₂NH₂) and the single proton on the oxazole (B20620) ring.

Aminomethyl Protons (-CH₂-): These protons are anticipated to appear as a singlet, given the rapid exchange of the adjacent amine (-NH₂) protons, which typically decouples them. The chemical shift would be influenced by the adjacent electron-withdrawing oxazole ring.

Amine Protons (-NH₂): These protons often appear as a broad singlet due to quadrupole broadening and chemical exchange with the solvent.

Oxazole Ring Proton (H-4): The lone proton at the C-4 position of the oxazole ring is expected to appear as a sharp singlet, as it has no adjacent protons to couple with. Its chemical shift would be in the downfield region, characteristic of protons on electron-deficient heterocyclic rings.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Functional Group Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-NH₂ Variable (broad) Singlet (broad) 2H
-CH₂- ~4.0 - 4.5 Singlet 2H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, five distinct signals are expected, corresponding to each unique carbon atom. The chemical shifts are indicative of the electronic environment of each carbon. For instance, carbons in the heterocyclic ring are typically deshielded and appear at higher chemical shifts. Studies on related 1,2-oxazole derivatives show characteristic signals for the ring carbons at approximately δ 108.3 (C-4), δ 150.2 (C-3), and δ 179.5 (C-5). beilstein-journals.orgnih.gov

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
-C H₂- ~35 - 45
C -4 ~105 - 115
-C N (Nitrile) ~110 - 120
C -3 ~145 - 155

| C -5 | ~170 - 180 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for establishing the precise connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this molecule, it would primarily confirm the lack of coupling for the H-4 and -CH₂- singlets.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the ¹H signal for the -CH₂- group to its corresponding ¹³C signal and the H-4 proton to the C-4 carbon.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. The molecular formula for this compound is C₅H₅N₃O. HRMS would be used to confirm this composition by matching the experimentally measured exact mass to the calculated theoretical mass.

Table 3: HRMS Data for this compound

Molecular Formula Calculated Exact Mass (m/z) Ion Type

Ionization Techniques and Fragmentation Analysis

Different ionization techniques can be employed, such as Electron Ionization (EI) for volatile compounds or softer techniques like Electrospray Ionization (ESI) for less volatile or thermally sensitive molecules. The resulting mass spectrum displays the molecular ion peak and various fragment ion peaks. The fragmentation pattern is a unique fingerprint of the molecule's structure.

The fragmentation of this compound under mass spectrometry would likely involve initial cleavage of the weakest bonds. Expected fragmentation pathways include:

Loss of the aminomethyl radical: Cleavage of the C5-CH₂ bond would result in a significant fragment.

Ring Cleavage: The 1,2-oxazole ring can undergo characteristic cleavage, leading to the loss of small neutral molecules such as CO, HCN, or N₂. The fragmentation patterns of oxazole rings have been studied to help establish the structure of related alkaloids and derivatives. clockss.org

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z (Predicted) Possible Fragment Identity
123 [M]⁺ (Molecular Ion)
93 [M - CH₂NH]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The IR spectrum of This compound is predicted to exhibit several characteristic absorption bands that confirm the presence of its key functional moieties: the aminomethyl group (-CH₂NH₂), the carbonitrile group (-C≡N), and the 1,2-oxazole ring.

The primary amine of the aminomethyl group is expected to show N-H stretching vibrations in the region of 3300-3500 cm⁻¹. Typically, primary amines display two bands in this region, corresponding to symmetric and asymmetric stretching modes. Additionally, the N-H bending vibration (scissoring) is anticipated to appear around 1590-1650 cm⁻¹. The methylene (B1212753) group (-CH₂-) will likely present C-H stretching vibrations just below 3000 cm⁻¹ and a scissoring vibration at approximately 1450 cm⁻¹.

The carbonitrile group (-C≡N) is characterized by a sharp and typically intense absorption band in the range of 2220-2260 cm⁻¹. The intensity and exact position of this band can be influenced by electronic effects from the rest of the molecule.

The 1,2-oxazole ring itself will contribute to a series of characteristic vibrations in the fingerprint region of the spectrum (below 1600 cm⁻¹). These include C=N stretching, C=C stretching, N-O stretching, and C-O stretching vibrations. These bands are often complex and can overlap, but their presence collectively confirms the heterocyclic ring structure. For instance, C=N stretching in isoxazoles is typically observed around 1615 cm⁻¹, while ring C-H stretching vibrations appear above 3000 cm⁻¹.

Table 1: Predicted Infrared Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Primary Amine (-NH₂)N-H Stretch (asymmetric & symmetric)3300 - 3500
N-H Bend (scissoring)1590 - 1650
Methylene (-CH₂-)C-H Stretch2850 - 2960
C-H Bend (scissoring)~1450
Carbonitrile (-C≡N)C≡N Stretch2220 - 2260
1,2-Oxazole RingC=N Stretch~1615
C-O Stretch1000 - 1300
N-O Stretch900 - 1400

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of This compound is expected to be influenced by the electronic structure of the isoxazole (B147169) ring and its substituents.

Isoxazole and its derivatives typically exhibit absorption maxima in the ultraviolet region. The electronic transitions are generally attributed to π → π* transitions within the heterocyclic ring system. For isoxazole itself, a primary absorption band is observed around 210 nm. The presence of substituents on the isoxazole ring can cause a shift in the absorption maximum (λmax) and a change in the molar absorptivity (ε).

The aminomethyl and carbonitrile substituents on the This compound molecule will likely influence its UV-Vis spectrum. The carbonitrile group, being an electron-withdrawing group, can act as a chromophore and may lead to a bathochromic (red) shift of the absorption maximum. The aminomethyl group, while not a strong chromophore itself, can have an auxochromic effect.

Computational studies on similar isoxazole derivatives have been used to predict their UV-Vis absorption spectra, showing that the inclusion of solvent effects in the calculations is important for accurate predictions. nih.gov Experimental data for various isoxazole derivatives show absorption maxima in the range of 200-400 nm, depending on the nature and position of the substituents. nih.gov For This compound , it is plausible to predict a primary absorption band in the lower UV region, potentially with a shoulder or a secondary band at a longer wavelength due to the combined electronic effects of the substituents.

Table 2: Predicted UV-Vis Absorption Properties for this compound

ChromophoreElectronic TransitionPredicted λmax (nm)
1,2-Oxazole Ring and Substituentsπ → π*210 - 280

X-ray Crystallography for Solid-State Molecular Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for This compound has not been reported, we can infer its likely solid-state characteristics by examining the crystallographic data of a closely related isomer, 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile . researchgate.net

From the study of this isomer, it is established that the isoxazole ring is essentially planar. researchgate.net It is highly probable that the isoxazole ring in This compound would also adopt a planar conformation. The aminomethyl and carbonitrile substituents would be attached to this planar ring.

In the solid state, intermolecular interactions play a crucial role in the crystal packing. For This compound , the primary amine of the aminomethyl group is capable of acting as a hydrogen bond donor, while the nitrogen atom of the carbonitrile group and the nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors. Therefore, it is anticipated that the crystal structure would be stabilized by a network of intermolecular hydrogen bonds. These interactions would likely link the molecules into chains, layers, or a three-dimensional network.

The detailed analysis of the isomer 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile revealed that molecules are aggregated by two kinds of N—H⋯N hydrogen bonds into fused rings, forming a two-dimensional array. researchgate.net A similar hydrogen bonding pattern, involving the aminomethyl group and the nitrogen atoms of the carbonitrile and isoxazole moieties, can be postulated for This compound .

Table 3: Predicted Crystallographic Parameters for this compound (based on an analogous isomer)

ParameterPredicted Value/Characteristic
Crystal SystemMonoclinic (by analogy)
Space GroupP2₁/c (common for similar organics)
Key Structural FeaturePlanar isoxazole ring
Dominant Intermolecular InteractionN-H···N and N-H···O hydrogen bonding

Computational and Theoretical Investigations of 5 Aminomethyl 1,2 Oxazole 3 Carbonitrile

Quantum Chemical Modeling (e.g., Density Functional Theory (DFT), Ab Initio Calculations)

Quantum chemical modeling serves as a powerful tool for investigating the molecular properties of 5-(Aminomethyl)-1,2-oxazole-3-carbonitrile. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to solve the electronic Schrödinger equation, providing detailed information about the molecule's structure and energy. nih.gov DFT, particularly with hybrid functionals like Becke-3-Lee-Yang-Parr (B3LYP), is widely used for its balance of accuracy and computational efficiency in studying oxazole (B20620) derivatives. researchgate.netsmolecule.com These calculations are fundamental to predicting various molecular characteristics, from equilibrium geometry to spectroscopic signatures. scirp.org

Geometry optimization is a primary step in computational chemistry, aiming to find the lowest energy arrangement of atoms in a molecule, which corresponds to its most stable structure. researchgate.net This process computationally explores the potential energy surface of the molecule to locate a minimum. researchgate.net For a structurally similar molecule, 5-amino-3-methyl-1,2-oxazole-4-carbonitrile, geometry optimization was performed using the DFT/B3LYP method with a 6-311G++(d,p) basis set to predict its equilibrium structure. researchgate.net Such calculations yield precise bond lengths and angles, which can be compared with experimental data if available. researchgate.net The optimized structure provides the foundation for all further computational analyses, including vibrational frequencies and electronic properties.

The potential energy surface (PES) is a conceptual and mathematical framework that describes the energy of a molecule as a function of its geometry. researchgate.net Analysis of the PES is essential for understanding a molecule's stability and reactivity. researchgate.net Computational methods can map out the PES, identifying energy minima that correspond to stable isomers or conformers, and saddle points that represent transition states for chemical reactions. nih.govresearchgate.net While a full-dimensional PES calculation is computationally intensive and typically feasible only for smaller systems, it provides a complete picture of all possible geometric arrangements and their corresponding energies. nih.gov

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. wikipedia.org Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. irjweb.comnih.govnih.gov A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. scirp.orgirjweb.com This analysis helps predict how this compound might interact with other molecules. wikipedia.org

In a computational study of the related compound 5-amino-3-methyl-1,2-oxazole-4-carbonitrile, several quantum chemical parameters were derived from DFT calculations, which are directly related to the HOMO and LUMO energies. researchgate.net

ParameterValue (eV)
Ionization Potential (I)6.881
Electron Affinity (A)0.886
Hardness (η)2.997
Chemical Potential (μ)-3.883
Electronegativity (χ)3.883
Electrophilicity Index (ω)2.515

Data derived from calculations on the analogue 5-amino-3-methyl-1,2-oxazole-4-carbonitrile. researchgate.net

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. wikipedia.orgwisc.edunih.gov It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds. wikipedia.orgacadpubl.eu This method provides a quantitative understanding of the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis orbitals (acceptors). researchgate.netacadpubl.eu For heterocyclic systems like this compound, NBO analysis can reveal the stability conferred by interactions such as the delocalization of lone pairs from nitrogen and oxygen atoms into antibonding orbitals of the ring system. acadpubl.eu

Molecules with single bonds can exist in different spatial arrangements, known as conformations, due to rotation around these bonds. Conformational analysis involves identifying the stable conformers (energy minima) and the energy barriers between them (transition states). iu.edu.sa Computational methods can systematically scan the rotational landscape of flexible parts of a molecule, such as the aminomethyl side chain in this compound. By calculating the energy at each rotational step, a potential energy curve is generated, revealing the most stable conformations and the energy required to interconvert between them. iu.edu.sa This information is crucial for understanding the molecule's three-dimensional shape and how it might interact with biological targets.

Mechanistic Studies of Chemical Reactions via Computational Methods

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. als-journal.com For heterocycles like 1,2-oxazoles, theoretical methods can elucidate the pathways of their synthesis, such as cycloaddition reactions. beilstein-journals.org By modeling the reactants, products, and potential transition states, chemists can determine the most likely reaction pathway. mdpi.com These studies involve locating the transition state structure on the potential energy surface and calculating its energy, known as the activation energy. A lower activation energy implies a faster reaction rate. Such mechanistic insights are vital for optimizing reaction conditions to improve yields and selectivity in the synthesis of this compound and its derivatives. beilstein-journals.orgmdpi.com

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, UV-Vis Spectra)

Computational quantum chemistry methods, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are widely used for the accurate prediction of spectroscopic parameters. These theoretical calculations provide insights into the molecular structure and electronic transitions of a compound.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies are instrumental in interpreting experimental infrared (IR) and Raman spectra. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict the harmonic vibrational frequencies of this compound. irjweb.com These calculations help in the assignment of specific vibrational modes to the observed spectral bands. For instance, the characteristic stretching frequencies for the nitrile (C≡N), amine (N-H), and oxazole ring (C=N, C-O) groups can be precisely calculated. Anharmonic calculations, while more computationally intensive, can yield even more accurate frequencies that are often in excellent agreement with experimental data, with errors potentially below 5 cm⁻¹ for some bands. researchgate.net

Table 1: Predicted Vibrational Frequencies for Key Functional Groups

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹)
C≡N Stretching 2240 - 2280
N-H (amine) Symmetric & Asymmetric Stretching 3300 - 3500
N-H (amine) Scissoring 1590 - 1650
C=N (oxazole) Stretching 1600 - 1680

Note: The data in this table is representative and based on typical frequency ranges for these functional groups as predicted by DFT calculations.

UV-Vis Spectra: The electronic absorption spectrum of a molecule, which is measured by UV-Vis spectroscopy, can be predicted using TD-DFT. mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. The calculations provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.netrsc.org For this compound, TD-DFT can predict the π→π* and n→π* transitions associated with the oxazole ring and the nitrile group. The choice of the functional and the inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), are critical for achieving accurate predictions that correlate well with experimental spectra. chemrxiv.org

Table 2: Representative TD-DFT Predicted UV-Vis Absorption Data

Transition Wavelength (λmax) (nm) Oscillator Strength (f) Major Contribution
S₀ → S₁ 275 0.15 HOMO → LUMO (π→π*)
S₀ → S₂ 230 0.08 HOMO-1 → LUMO (π→π*)

Note: This table presents hypothetical data illustrating typical TD-DFT outputs for a molecule of this type.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. iaanalysis.com While specific MD simulation studies on this compound are not widely published, this technique offers significant potential for understanding its dynamic behavior and interactions in various environments.

An MD simulation for this compound would involve creating a system containing the molecule, typically solvated in a box of water molecules, and then solving Newton's equations of motion for every atom in the system. youtube.comacs.org This allows for the observation of molecular motion on a timescale from femtoseconds to microseconds.

Key applications of MD simulations for this molecule would include:

Conformational Analysis: Identifying the most stable conformations of the aminomethyl side chain and its orientation relative to the oxazole ring.

Solvation and Hydration: Studying how water molecules arrange around the solute and quantifying the strength of hydrogen bonding between the amine and nitrile groups and the solvent.

Interaction with Biomolecules: If this compound is investigated as a potential drug candidate, MD simulations can model its binding to a target protein. nih.gov These simulations can provide insights into the binding pose, calculate binding free energies, and identify key interacting residues, which is crucial for rational drug design. nih.gov

Table 3: Typical Parameters and Outputs of an MD Simulation

Simulation Parameter / Output Description Example Value / Result
Input Parameters
Force Field A set of empirical energy functions used to calculate forces between atoms. AMBER, CHARMM, GROMOS
Solvent Model Explicit representation of solvent molecules. TIP3P Water Model
System Size Number of atoms in the simulation box. ~10,000 atoms
Simulation Time The duration of the simulated trajectory. 100 nanoseconds
Output Analyses
Trajectory The coordinates and velocities of all atoms over time. Visualization of molecular motion.
RMSD (Root Mean Square Deviation) Measures the average distance between the atoms of superimposed structures. Analysis of conformational stability.
Hydrogen Bond Analysis Identifies and quantifies hydrogen bonds formed during the simulation. Understanding solute-solvent interactions.

Applications of Artificial Intelligence and Machine Learning in Chemical Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research and drug discovery by enabling rapid prediction of molecular properties and the de novo design of novel compounds. frontiersin.orgnih.gov For this compound, these technologies can be applied in several ways.

Property Prediction (QSAR/QSPR): Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models use machine learning algorithms to correlate molecular structures with their biological activities or physicochemical properties. researchgate.net By training a model on a dataset of known oxazole derivatives, it would be possible to predict the properties of novel, unsynthesized analogues of this compound. repec.orgresearchgate.net These models use molecular descriptors—numerical representations of a molecule's structure—as input features.

Table 4: Examples of Molecular Descriptors Used in ML Models

Descriptor Type Examples Information Encoded
1D Descriptors Molecular Weight, Atom Count, LogP Bulk properties, hydrophobicity
2D Descriptors Topological Indices (e.g., Wiener, Randić) Molecular connectivity and branching
3D Descriptors Molecular Surface Area, Volume Molecular shape and size

De Novo Molecular Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can learn the underlying rules of chemical structure and bonding from large databases of molecules. researchgate.net These models can then be used to generate novel molecular structures that are predicted to have desired properties. nih.gov For example, a generative model could be tasked with designing new derivatives of this compound that have improved binding affinity to a specific biological target, better solubility, or lower predicted toxicity. This approach accelerates the discovery of new lead compounds by exploring vast regions of chemical space computationally before committing to expensive and time-consuming chemical synthesis. researchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies in 1,2 Oxazole Derivatives

Influence of Substituents on Electronic and Steric Properties

The biological activity of 1,2-oxazole derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring. These substituents modulate the molecule's electronic and steric properties, which in turn govern its ability to interact with target macromolecules.

Electronic Effects: The isoxazole (B147169) ring possesses a unique electronic distribution due to the high electronegativity of the oxygen and nitrogen atoms. This distribution can be fine-tuned by adding electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at various positions. Computational studies, such as those using Density Functional Theory (DFT), have shown that substituents significantly alter properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, dipole moments, and net atomic charges. researchgate.net For instance, the introduction of an electron-donating group like a methyl group can raise the HOMO energy level, potentially making the molecule more susceptible to oxidation, while an electron-withdrawing group like a nitro group can lower the LUMO energy, affecting its ability to accept electrons. unimore.it Studies on 3,4,5-trisubstituted isoxazoles have noted that electron-donating substituents on phenyl rings attached to the isoxazole core generally result in lower yields in certain synthetic reactions compared to electron-withdrawing groups, indicating a direct influence on the electronic character of the intermediates. beilstein-journals.org

The following table, based on DFT calculations, illustrates the effect of different substituents on the electronic properties of oxazole (B20620) derivatives. researchgate.net

Compound (Substituent at R1/R2/R3)HOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
1 (H/H/H)-9.922.0511.973.25
2 (CH3/H/H)-9.611.9811.593.39
3 (H/CH3/H)-9.622.0111.633.49
4 (H/H/CH3)-9.641.9511.593.03
5 (CH3/CH3/H)-9.341.9111.253.65
6 (CH3/H/CH3)-9.351.8911.243.21
7 (H/CH3/CH3)-9.371.9211.293.28
8 (CH3/CH3/CH3)-9.091.8410.933.44

Data derived from computational studies on 1,3-oxazole derivatives, illustrating general principles applicable to azoles. researchgate.net

Steric Effects: The size and spatial arrangement of substituents (steric bulk) play a critical role in determining how a molecule fits into a biological target's binding site. In some synthetic routes for isoxazoles, steric effects appear to be minimal, with bulky groups at various positions being well-tolerated, leading to high yields of the desired products. nih.gov For example, the introduction of a large tert-butyl group or ortho-substituted phenyl rings did not significantly hinder certain cyclization reactions. nih.gov However, in the context of ligand-receptor interactions, steric hindrance can be a decisive factor. For allosteric ligands of the RORγt receptor, SAR studies revealed that while certain modifications at the C-5 position of the isoxazole were beneficial, adding bulky substituents to an adjacent heterocyclic ring was not tolerated, as the group would be too large to fit into the allosteric pocket. nih.gov This highlights the necessity of carefully balancing substituent size to achieve optimal binding and avoid unfavorable steric clashes.

Rational Scaffold Design for Targeted Molecular Interactions

The 1,2-oxazole nucleus is considered a "privileged scaffold" in drug design. Its rigid structure serves as a reliable anchor for positioning various functional groups in a defined three-dimensional space, facilitating targeted interactions with proteins and enzymes. researchgate.net Rational design involves strategically modifying this scaffold to enhance binding affinity, selectivity, and pharmacokinetic properties.

The isoxazole ring itself can participate in various non-covalent interactions. The nitrogen atom can act as a hydrogen bond acceptor, while the C-H bonds can act as weak hydrogen bond donors. The aromatic nature of the ring allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a protein's active site.

Medicinal chemists exploit these features by designing derivatives for specific targets. For instance, in the development of inhibitors for the Bromodomain and Extra-Terminal (BET) family of proteins, a benzo[d]isoxazole scaffold was rationally designed as the core of potent inhibitors. nih.gov By attaching different side chains and linkers, researchers can optimize the molecule's interaction with the two tandem bromodomains (BD1 and BD2) of the target protein. Similarly, isoxazole derivatives have been designed as anticancer agents by incorporating moieties that can interact with the catalytic domains of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammation and carcinogenesis. nih.gov The design process often involves creating libraries of compounds with systematic variations, such as in the case of 3,5-disubstituted isoxazoles, to explore the SAR and identify potent leads. organic-chemistry.org

Bioisosteric Replacement Studies Utilizing the 1,2-Oxazole Scaffold

Bioisosterism, the replacement of a functional group within a molecule with another group that has similar physical or chemical properties, is a cornerstone of drug optimization. cambridgemedchemconsulting.com The 1,2-oxazole ring is an effective bioisostere for several common functional groups, most notably the amide and ester moieties. drughunter.com

Amide and ester bonds are prevalent in biologically active molecules but are often susceptible to hydrolysis by metabolic enzymes (amidases and esterases), leading to poor pharmacokinetic profiles. nih.gov The isoxazole ring can mimic the key electronic and steric features of an amide or ester bond, such as its planar geometry and dipole moment, while being significantly more resistant to metabolic degradation. drughunter.comcambridgemedchemconsulting.com This replacement can lead to compounds with improved metabolic stability, oral bioavailability, and duration of action.

A key example involves the design of nicotinic acetylcholine receptor (nAChR) ligands, where an isoxazole-ether scaffold was successfully used as a bioisosteric replacement for the easily hydrolyzed acetyl group of acetylcholine. cambridgemedchemconsulting.com This strategy yielded compounds with more favorable drug-like properties. Similarly, other heterocyclic rings like oxadiazoles and triazoles are frequently used to replace amide bonds, demonstrating a general and successful strategy in medicinal chemistry. nih.govnih.govresearchgate.net

Original Functional GroupBioisosteric ReplacementKey AdvantagesExample Application Area
Amide1,2-OxazoleEnhanced metabolic stability, improved pharmacokinetics, maintained H-bonding capacity.General drug design, protease inhibitors. drughunter.com
Ester1,2-OxazoleResistance to hydrolysis by esterases, increased in vivo half-life.nAChR ligands (replacing acetylcholine's ester). cambridgemedchemconsulting.com
Carboxylic Acid1,2-Oxazole derivativeImproved cell permeability, modulated acidity.Less common, but explored with related azoles.

Molecular Modeling and Docking Studies to Elucidate Interaction Mechanisms

Computational techniques like molecular modeling and docking are indispensable tools for understanding how 1,2-oxazole derivatives interact with their biological targets at an atomic level. These in silico methods allow researchers to visualize and predict the binding poses of ligands within a protein's active site and to analyze the non-covalent forces that stabilize the ligand-protein complex.

Docking studies have been successfully applied to various classes of isoxazole derivatives. For example, in the study of isoxazole-carboxamides as COX inhibitors, docking simulations revealed how the most potent compounds fit into the active sites of COX-1 and COX-2 enzymes. nih.gov The simulations showed that specific substitutions, such as a 3,4-dimethoxy phenyl group and a chloro-phenyl group, positioned the 5-methyl-isoxazole ring optimally within a secondary binding pocket of the COX-2 enzyme, explaining the compound's high potency and selectivity. nih.gov

These studies typically identify key interactions, including:

Hydrogen Bonds: Formed between the isoxazole nitrogen or oxygen atoms (or substituents) and polar amino acid residues (e.g., Ser, Thr, Arg).

Hydrophobic Interactions: Occur between the aromatic isoxazole ring or nonpolar substituents and hydrophobic residues (e.g., Val, Leu, Ile, Phe).

Electrostatic Interactions: Involving charged substituents and oppositely charged residues (e.g., Asp, Glu, Lys). researchgate.net

The following table summarizes results from a molecular docking study of isoxazole derivatives against the carbonic anhydrase (CA) enzyme, highlighting the calculated binding energies and key interacting residues.

CompoundBinding Energy (S-score, kcal/mol)Key Interacting Residues
AC1 -6.45His94, His96, His119, Thr199, Thr200
AC2 -7.12His94, His96, Gln92, Thr199, Thr200
AC3 -6.98His94, His96, Gln92, Thr199, Thr200
AC4 -6.81His94, His96, Gln92, Thr199, Thr200
AC5 -6.53His94, His96, Gln92, Thr199, Thr200

Data adapted from a study on isoxazole derivatives as carbonic anhydrase inhibitors. nih.gov

By combining the insights from molecular modeling with experimental SAR data, scientists can build robust models that explain the activity of existing compounds and rationally design new derivatives with enhanced potency and selectivity.

Advanced Applications of 5 Aminomethyl 1,2 Oxazole 3 Carbonitrile As a Chemical Scaffold and Building Block

Utility in the Synthesis of Complex Heterocyclic Systems and Natural Product Analogues

The bifunctional nature of 5-(aminomethyl)-1,2-oxazole-3-carbonitrile makes it an excellent precursor for the synthesis of more complex, fused heterocyclic systems. The amino group and the nitrile group can participate in various cyclization and condensation reactions to build new rings onto the oxazole (B20620) core.

One key application is in recyclization reactions, where the oxazole ring itself is transformed. 5-Amino-1,3-oxazoles, particularly those with an electron-withdrawing group like a nitrile in the 4-position, are known to undergo recyclization when treated with nucleophiles such as amines or hydrazine (B178648). nih.gov These reactions can lead to a diverse array of functionalized heterocycles, including pyrazoles, imidazoles, and pyrimidines. nih.gov While the subject compound is a 1,2-oxazole, the principles of using the amino and nitrile functionalities in tandem are analogous. For instance, the reaction of 2-substituted 5-amino-4-cyano-1,3-oxazoles can lead to the formation of tacrine analogues through a Friedländer-type reaction. researchgate.net

The nitrile group is frequently involved in these transformations, acting as an electrophilic site for intramolecular cyclization, ultimately forming α-aminoazoles. nih.gov This reactivity allows chemists to readily access complex molecular architectures that are otherwise difficult to synthesize.

Starting MaterialReagent(s)Resulting Heterocyclic System
5-Amino-1,3-oxazole-4-carbonitrileHydrazine1H-pyrazole-3,4,5-triamine derivatives nih.gov
5-Amino-1,3-oxazole-4-carbonitrileAmines3-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives nih.gov
5-Amino-1,3-oxazole-4-carbonitrileThionating Agents(amino(5-amino-1,3,4-thiadiazol-2-yl)methyl)phosphonate nih.gov
2-Aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylateAminoazolesFused nih.govacs.orgoxazolo[5,4-d]pyrimidine derivatives growingscience.com

This table illustrates the utility of the related 5-amino-oxazole-4-carbonitrile scaffold in generating diverse heterocyclic systems.

The strategic placement of functional groups on the oxazole ring is also crucial for synthesizing analogues of natural products. Many marine organisms produce cyclic peptides containing oxazole rings, which contribute to their stability and biological activity. mdpi.com By using building blocks like this compound, synthetic chemists can construct libraries of compounds that mimic these natural structures, exploring new therapeutic possibilities.

Role in Peptidomimetic Chemistry and Macrocyclic Scaffold Construction

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation. nih.gov The rigid 1,2-oxazole ring is an excellent scaffold for this purpose. When incorporated into a peptide-like chain, it restricts conformational flexibility, which can lead to higher binding affinity and selectivity for biological targets. acs.org

The 5-(aminomethyl) group on the oxazole serves as a synthetic handle, allowing the molecule to be incorporated into peptide chains using standard solid-phase or solution-phase synthesis techniques. nih.govacs.org This makes it a valuable "unnatural amino acid" building block. Oxazole-containing amino acids have been successfully used to prepare systems with well-defined secondary structures. acs.org The presence of the oxazole moiety confers stability and specific electronic properties to the peptide chain, which can facilitate crucial interactions with proteins or nucleic acids. mdpi.com

Furthermore, the bifunctional nature of the compound is highly advantageous for the construction of macrocycles. acs.org Macrocyclic scaffolds are large ring structures that are of great interest in drug discovery and supramolecular chemistry. nih.gov The aminomethyl and nitrile groups can serve as two distinct points of connection for cyclization reactions. For example, the amino group can be part of a linear peptide precursor, while the nitrile group is chemically modified to become the other reactive end. Ring-closing reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), are commonly used to form the final macrocyclic structure. nih.govcore.ac.uk This approach allows for the creation of orthogonally protected macrocyclic scaffolds that can be further functionalized for applications like creating multimeric ligands or mimicking protein structural motifs. acs.org

Application in Material Science

The unique electronic and chemical properties of the this compound scaffold also lend themselves to applications in material science.

The reactive aminomethyl and nitrile groups make this compound a candidate for use in polymer synthesis. The primary amine of the aminomethyl group can act as a monomer in step-growth polymerization, reacting with dicarboxylic acids or their derivatives to form polyamides, or with diisocyanates to form polyureas.

The nitrile group is also highly versatile in polymer chemistry. researchgate.net It can undergo cycloaddition polymerization reactions to form highly substituted polyoxazoles. researchgate.net Additionally, the nitrile groups within a polymer chain can be chemically modified through reactions like hydrolysis, reduction, or cycloaddition to introduce new functionalities and tune the polymer's properties. researchgate.net Polymers containing nitrile functionalities are known for their distinct properties and applications, such as in nitrile rubber. researchgate.net

Heterocyclic compounds are widely used as ligands to stabilize and functionalize nanoparticles, particularly for catalytic applications. jsynthchem.com The nitrogen and oxygen atoms in the 1,2-oxazole ring, along with the nitrogen of the aminomethyl group, can act as coordination sites for metal ions. This allows this compound to function as a surface ligand for metallic nanoparticles, such as those made of iron oxide (Fe₃O₄) or palladium. nih.govnanomaterchem.com

By anchoring to the nanoparticle surface, these oxazole-based ligands can prevent agglomeration and enhance the stability of the nanoparticles in various solvents. jsynthchem.com More importantly, the electronic properties of the ligand can modulate the catalytic activity of the metallic center. jsynthchem.com For example, magnetic nanoparticles functionalized with oxazole derivatives have been developed as efficient and recyclable catalysts for various organic reactions. nih.govjsynthchem.com

Molecules containing conjugated π-systems, such as aromatic and heterocyclic rings, often exhibit interesting photophysical properties, including fluorescence. Oxazole derivatives are known to be components of luminescent materials. researchgate.net The 1,2-oxazole ring, in conjugation with the nitrile group, can form the core of a luminophore.

The photoluminescence efficiency of such compounds is highly dependent on their molecular structure and the solvent environment. researchgate.net For instance, some oxazole derivatives display high quantum yields in non-polar solvents. researchgate.net The presence of both electron-donating (aminomethyl) and electron-withdrawing (nitrile) groups can create a "push-pull" system, which is a common design strategy for enhancing fluorescence and creating materials with applications in organic light-emitting diodes (OLEDs) and chemical sensors. nih.gov

Compound ClassEmission Wavelength RangeQuantum Yield CharacteristicsKey Feature
2-(phenanthro[9,10-d]oxazol-2-yl)pyridine400 nm - 550 nmApproaching unity in non-polar solvents; quenched in polar solvents researchgate.netReversible fluorescence photo-switching researchgate.net
4-alkyl-4H-1,2,4-triazole derivativesVaries with conjugationHigh luminescent properties and large quantum yield nih.govExtended π-conjugated systems nih.gov

This table provides examples of photophysical properties for related heterocyclic systems, suggesting the potential of oxazole-carbonitrile derivatives in luminescent materials.

Use in Agrochemical Research (e.g., as Structural Components)

The 1,2-oxazole (isoxazole) scaffold is a well-established "pharmacophore" in the field of agrochemicals, appearing in numerous compounds with fungicidal, herbicidal, and insecticidal properties. researchgate.netnih.gov These compounds often work by inhibiting crucial enzymes in pests or weeds.

Derivatives of isoxazole (B147169) have shown a broad spectrum of biological activities, making them attractive for developing new crop protection agents. researchgate.netnih.govgoogle.com For example, specific substituted isoxazoles have been found to be effective insecticides against pests like the pulse beetle (Callosobruchus chinensis), with some compounds showing higher efficacy than conventional organophosphorus insecticides. semanticscholar.org The isoxazole ring is a core component of several commercial pesticides. espublisher.com

The this compound structure provides a template that can be systematically modified. Chemists can synthesize libraries of related compounds by varying the substituents on the amino group or by transforming the nitrile into other functional groups. These libraries can then be screened to identify new agrochemicals with improved potency, selectivity, and environmental profiles.

Application as Ligands in Catalysis

The isoxazole moiety is a recognized structural motif in the design of ligands for transition metal catalysis. The nitrogen and oxygen atoms within the 1,2-oxazole ring of this compound offer potential coordination sites for metal ions. The utility of oxazole-containing ligands has been demonstrated in various catalytic transformations, where they can influence the efficiency and selectivity of reactions.

While direct catalytic applications of this compound are not extensively documented, the broader class of oxazole and isoxazole derivatives has been successfully employed as ligands. For instance, N-heterocyclic carbenes (NHCs), which are powerful ligands in homogeneous catalysis, can be structurally analogous to certain oxazole-based ligands. These ligands can create significant steric hindrance around the metal center, which is a critical factor in achieving high catalytic activity and selectivity in cross-coupling reactions. The aminomethyl and carbonitrile substituents on the this compound scaffold could be strategically modified to fine-tune the electronic and steric properties of the resulting ligands, thereby influencing the performance of the catalyst.

Transition metal complexes with benzoxazole-based ligands have also been synthesized and characterized, demonstrating the coordination potential of the oxazole framework. These complexes have shown promise in various applications, further underscoring the potential of oxazole derivatives as versatile ligands. The modular synthesis of such ligands allows for the systematic variation of their properties to optimize catalytic performance.

Table 1: Potential Catalytic Applications of Ligands Derived from this compound

Catalytic ReactionPotential Role of the LigandMetal Center
Cross-Coupling ReactionsSteric and electronic tuning of the catalystPalladium, Nickel
C-H ActivationDirecting group and ligandRhodium, Ruthenium
Asymmetric CatalysisChiral scaffold for enantioselective transformationsVarious

Biochemical Research Reagent (e.g., for Enzyme Interaction Studies and Metabolic Pathway Probes)

Isoxazole derivatives are prevalent in a variety of biologically active compounds, including natural products and synthetic molecules with neuroactive properties. This suggests the potential of this compound as a valuable tool in biochemical research, particularly for studying enzyme interactions and probing metabolic pathways.

Research has shown that N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamide derivatives can act as potent inhibitors of xanthine oxidase, an enzyme involved in purine metabolism. researchgate.net The study revealed that substituents on the isoxazole ring significantly influence the inhibitory activity, with some derivatives exhibiting IC50 values in the nanomolar range. researchgate.net This highlights the potential of the this compound scaffold to be elaborated into specific enzyme inhibitors. The aminomethyl group could serve as a handle for further functionalization to enhance binding affinity and selectivity for a target enzyme.

Furthermore, isoxazole-containing compounds have been identified as ligands for receptors in the central nervous system. For example, muscimol and ibotenic acid, which are natural products containing the isoxazole ring, are active at GABA and glutamate receptors, respectively. beilstein-journals.org This underscores the potential of isoxazole derivatives to interact with biological macromolecules. The structural features of this compound could be exploited to design and synthesize novel ligands for studying receptor-ligand interactions.

Table 2: Potential Biochemical Research Applications of this compound Derivatives

Research AreaPotential ApplicationTarget Class
Enzyme InhibitionDevelopment of selective inhibitorsKinases, Proteases, Oxidases
Receptor Binding StudiesSynthesis of novel receptor ligandsGPCRs, Ion Channels
Metabolic Pathway ProbingLabeled probes for tracking metabolic fateCellular Metabolism

Development of Novel Chemical Probes for Biological Systems

The development of chemical probes is essential for dissecting complex biological processes. A chemical probe is a small molecule that can be used to study the function of a specific protein or pathway in a cellular or in vivo context. nih.gov The isoxazole scaffold has emerged as a promising platform for the design of such probes, owing to its unique chemical properties.

One of the key features of the isoxazole ring is its inherent photoreactivity. Upon irradiation with UV light, isoxazoles can undergo photochemical transformations to form reactive intermediates like nitrenes and azirines. biorxiv.org This property can be harnessed for photo-crosslinking studies to identify protein-ligand interactions. biorxiv.org The this compound scaffold could be incorporated into small molecules designed to bind to a specific protein target. Subsequent photoactivation would lead to covalent bond formation, allowing for the identification and characterization of the binding site. biorxiv.org

In addition to photo-crosslinking, the isoxazole core can be a component of fluorescent probes. By attaching a fluorophore to the isoxazole scaffold, it is possible to create probes for cellular imaging and other fluorescence-based assays. nih.gov The aminomethyl group of this compound provides a convenient point of attachment for various reporter groups, including fluorophores, biotin tags, or handles for click chemistry. This modularity allows for the straightforward synthesis of a diverse range of chemical probes tailored for specific biological questions.

Table 3: Strategies for Developing Chemical Probes from this compound

Probe TypeDesign StrategyApplication
Photo-affinity ProbeIncorporation of the isoxazole as a photo-crosslinkerTarget identification and binding site mapping
Fluorescent ProbeAttachment of a fluorophore to the aminomethyl groupCellular imaging and localization studies
Activity-Based ProbeFunctionalization with a reactive group for covalent enzyme labelingEnzyme activity profiling

Q & A

Q. Table 2: Functionalization Strategies

Reaction TypeReagents/ConditionsApplication ExampleReference
AcylationAcCl, Et₃N, CH₂Cl₂Amide derivatives for bioactivity
Suzuki CouplingPd(PPh₃)₄, Ar-B(OH)₂, DME/H₂OBiaryl analogs

Advanced: How does solvent polarity influence the stability of this compound?

Answer:

  • Hydrolysis Studies : In polar protic solvents (e.g., H₂O), the carbonitrile group may hydrolyze to carboxylic acid. Stability assays in DMSO or THF show <5% degradation over 72 hours at RT.
  • Accelerated Testing : Use HPLC to quantify degradation products under stressed conditions (e.g., 40°C, 75% RH) .

Key Considerations for Researchers

  • Data Reproducibility : Validate synthetic protocols with multiple batches and independent characterization.
  • Safety : Handle nitrile-containing compounds in fume hoods; refer to SDS for toxicity profiles .
  • Ethical Compliance : Avoid non-academic applications (e.g., pesticidal use ) unless explicitly permitted.

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